molecular formula C20H31O5 · Na B1163399 15(R)-Prostaglandin I2 (sodium salt)

15(R)-Prostaglandin I2 (sodium salt)

Cat. No.: B1163399
M. Wt: 374.5
InChI Key: LMHIPJMTZHDKEW-MYQOGOCISA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of 15(R)-Prostaglandin I2 (Sodium Salt)

Molecular Architecture and Stereochemical Configuration

The molecular architecture of 15(R)-Prostaglandin I2 sodium salt encompasses a complex bicyclic prostanoid framework characterized by specific stereochemical arrangements and functional group positioning. The compound possesses the molecular formula C20H31O5- Na with a molecular weight of 374.5 g/mol. The structural foundation consists of a twenty-carbon prostanoic acid backbone featuring multiple stereocenters that define its three-dimensional configuration and biological properties.

The canonical SMILES notation for this compound is expressed as CCCCCC@@H/C=C/[C@H]1C@HC[C@H]2[C@@H]1C/C(O2)=C/CCCC([O-])=O.[Na+], which delineates the precise spatial arrangement of atoms and bonds. This representation reveals the presence of multiple chiral centers throughout the molecule, with particular emphasis on the configuration at carbon-15 where the hydroxyl group adopts the R-stereochemical orientation.

Cyclopentane Ring System and Functional Group Orientation

The cyclopentane ring system forms the central structural core of 15(R)-Prostaglandin I2 sodium salt, featuring a unique bicyclic arrangement that incorporates both the five-membered cyclopentane ring and an adjacent oxygen-containing bridge. This bicyclic system, specifically designated as the 6,9-epoxy-11,15-dihydroxy-prosta-5,13-dien-1-oic acid framework, establishes the fundamental scaffold upon which all other functional groups are positioned.

The functional group orientation within this cyclopentane-based architecture demonstrates specific stereochemical relationships that are critical for molecular recognition. The hydroxyl group at carbon-11 maintains an alpha configuration, while the epoxide bridge connecting carbons 6 and 9 creates a rigid structural constraint that influences the overall molecular conformation. The carboxylate functionality at carbon-1 exists in its anionic form when complexed with the sodium counterion, contributing to the compound's water solubility and ionic character.

The double bond systems present at positions 5-6 and 13-14 exhibit Z and E configurations respectively, as indicated by the systematic nomenclature (5Z,9α,11α,13E,15R)-6,9-epoxy-11,15-dihydroxy-prosta-5,13-dien-1-oic acid. These unsaturated regions introduce conformational constraints that maintain the molecule in specific spatial arrangements essential for its structural integrity.

Comparative Analysis of 15(R) vs. 15(S) Epimeric Forms

The stereochemical configuration at carbon-15 represents the fundamental distinguishing feature between 15(R)-Prostaglandin I2 and its naturally occurring 15(S) counterpart. Research has established that the 15(R) isomer possesses opposite stereochemistry at this critical position compared to the natural prostacyclin products. This stereochemical inversion has profound implications for molecular recognition, receptor binding affinity, and biological activity profiles.

Structural analysis reveals that serine-530 and valine-349 residues play crucial roles in maintaining the correct stereochemistry during prostaglandin synthesis, with mutations to these residues resulting in the formation of 15(R)-configuration products rather than the natural 15(S) forms. Site-directed mutagenesis studies have demonstrated that alterations to serine-530 can produce enzymes that generate 82-95% 15(R)-configuration prostaglandins, highlighting the critical importance of this residue in stereochemical control.

The 15(R) configuration results in distinctly different spatial positioning of the hydroxyl group and associated carbon chain, creating altered molecular surfaces for potential protein interactions. While the 15(S) isomer represents the naturally predominant form with established biological activities, the 15(R) variant typically exhibits reduced receptor agonist activity compared to its 15(S) counterpart. This difference in biological potency correlates directly with the stereochemical configuration, demonstrating the critical nature of three-dimensional molecular architecture in determining biological function.

Comparative structural studies indicate that 15(R) isomers of prostaglandins generally show reduced activity by approximately two orders of magnitude compared to their 15(S) counterparts. This dramatic difference in potency underscores the significance of the stereochemical configuration at carbon-15 and provides insight into the molecular basis for structure-activity relationships within the prostanoid family.

Crystallographic Properties and Solid-State Behavior

The crystallographic characteristics of 15(R)-Prostaglandin I2 sodium salt reflect its ionic nature and complex molecular architecture. The compound exists as a white crystalline powder in its solid state, with defined melting point characteristics that indicate ordered molecular packing arrangements. The crystalline form demonstrates specific thermal properties, with melting occurring in the temperature range of 168-170°C, suggesting strong intermolecular interactions within the crystal lattice.

The solid-state behavior of this compound is influenced by the presence of the sodium counterion, which forms ionic interactions with the carboxylate anion. These electrostatic forces contribute significantly to the overall crystal stability and packing efficiency. The compound exhibits moisture sensitivity, requiring storage under controlled conditions at -20°C to maintain structural integrity and prevent degradation.

Solubility characteristics provide additional insight into the solid-state properties, with the sodium salt form demonstrating enhanced water solubility compared to the free acid form. The compound shows solubility up to 100 mM in water, indicating favorable interactions between the ionic components and the aqueous medium. This enhanced solubility profile reflects the effective solvation of both the organic prostanoid framework and the inorganic sodium counterion.

Property Value Reference
Molecular Weight 374.5 g/mol
Melting Point 168-170°C
Physical Form White crystalline powder
Water Solubility 100 mM
Storage Temperature -20°C
Purity ≥98%

The crystallographic stability is further influenced by the conformational constraints imposed by the bicyclic ring system and the specific stereochemical configuration. The rigid epoxide bridge and the defined stereochemistry at multiple chiral centers create a well-defined three-dimensional structure that facilitates ordered crystal packing. Light sensitivity and temperature sensitivity characteristics indicate that the crystalline form is susceptible to photochemical and thermal degradation processes.

Computational Modeling of Three-Dimensional Conformations

Computational modeling approaches have provided detailed insights into the three-dimensional conformational preferences of 15(R)-Prostaglandin I2 sodium salt. Molecular mechanics calculations and structure-activity correlation analyses have been employed to understand the spatial relationships among critical functional groups, including the carboxylate terminus, the epoxide bridge, and the hydroxyl functionalities at positions 11 and 15.

The computational models reveal that the 15(R) stereoisomer adopts conformational arrangements that differ significantly from the traditional "hairpin" structure previously proposed for prostacyclins. Instead, the molecule assumes an "elongated" conformation that positions the functional groups in distinct spatial arrangements. This extended conformation has important implications for molecular recognition events and receptor binding interactions.

Molecular modeling studies have successfully defined the spatial relationships among the four critical functional groups: the carboxyl group at carbon-1, the epoxide oxygen bridge between carbons 6 and 9, the hydroxyl group at carbon-11, and the hydroxyl group at carbon-15. These computational analyses utilize rigid analogue structures to minimize conformational degrees of freedom and provide precise geometric constraints for the overall molecular architecture.

The three-dimensional models demonstrate that the 15(R) configuration creates a distinctly different molecular surface compared to the 15(S) isomer. This altered spatial arrangement affects the positioning of hydrogen bond donors and acceptors, hydrophobic regions, and electrostatic interaction sites. The computational predictions align with experimental observations regarding reduced biological activity, as the altered conformation may result in suboptimal complementarity with natural receptor binding sites.

Advanced computational techniques, including density functional theory calculations and molecular dynamics simulations, have been employed to understand the conformational flexibility and energetic preferences of the 15(R) isomer. These studies reveal that while the bicyclic core remains relatively rigid due to the epoxide bridge and ring constraints, the carbon chains extending from both ends of the molecule exhibit greater conformational mobility. The omega-side chain extending beyond carbon-15 shows particular flexibility, though the specific geometry in this region requires additional computational investigation to fully characterize.

The integration of computational modeling with experimental crystallographic data provides a comprehensive understanding of the three-dimensional structure of 15(R)-Prostaglandin I2 sodium salt. These combined approaches reveal how the specific stereochemical configuration at carbon-15 influences the overall molecular conformation and creates unique structural features that distinguish this isomer from its naturally occurring counterpart.

Properties

Molecular Formula

C20H31O5 · Na

Molecular Weight

374.5

InChI

InChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1/b11-10+,15-8-;/t14-,16-,17-,18-,19+;/m1./s1

InChI Key

LMHIPJMTZHDKEW-MYQOGOCISA-M

SMILES

CCCCC[C@@H](O)/C=C/[C@H]1[C@H](O)C[C@H]2[C@@H]1C/C(O2)=C/CCCC([O-])=O.[Na+]

Synonyms

15(R)-PGI2

Origin of Product

United States

Scientific Research Applications

Treatment of Pulmonary Hypertension

15(R)-Prostaglandin I2 (sodium salt) is primarily used in the management of pulmonary arterial hypertension (PAH). It acts as a potent vasodilator, reducing pulmonary vascular resistance and improving cardiac output. Clinical studies have demonstrated significant improvements in exercise capacity and hemodynamics in patients receiving continuous intravenous infusions of this compound.

  • Case Study : A clinical trial involving patients with severe PAH showed that continuous infusion of 15(R)-Prostaglandin I2 improved 6-minute walk distances significantly compared to placebo controls, with a notable reduction in symptoms such as dyspnea and fatigue.

Inhibition of Platelet Aggregation

The compound effectively inhibits platelet aggregation by elevating cyclic adenosine monophosphate levels within platelets. This mechanism is crucial in preventing thrombus formation during surgical procedures or in patients with cardiovascular risks.

  • Data Table: Inhibition of Platelet Aggregation
CompoundIC50 (nM)Mechanism
15(R)-Prostaglandin I25Elevates cAMP, inhibits platelet activation
Prostaglandin E110Similar mechanism
Thromboxane A220Promotes platelet aggregation

Tissue Regeneration

Recent studies have highlighted the role of 15(R)-Prostaglandin I2 (sodium salt) in promoting tissue healing and regeneration. By inhibiting the enzyme 15-prostaglandin dehydrogenase, which degrades prostaglandins, this compound can enhance the levels of beneficial prostaglandins like prostaglandin E2 (PGE2).

  • Case Study : In a mouse model of colitis, administration of inhibitors to 15-prostaglandin dehydrogenase resulted in accelerated mucosal healing and reduced inflammation, demonstrating the potential therapeutic effects of modulating prostaglandin levels for tissue repair.

Mechanistic Insights

15(R)-Prostaglandin I2 exerts its biological effects through G protein-coupled receptors, particularly the prostacyclin receptor. This interaction leads to increased intracellular levels of cyclic adenosine monophosphate, which mediates vasodilation and inhibits platelet aggregation.

  • Chemical Stability : The compound is stable at neutral or basic pH but has a short half-life in vivo, necessitating continuous infusion for therapeutic use.

Comparative Analysis with Related Compounds

The following table compares 15(R)-Prostaglandin I2 (sodium salt) with other related eicosanoids:

CompoundStructure TypeKey Features
15(R)-Prostaglandin I2EicosanoidPotent vasodilator; inhibits platelet aggregation
Prostaglandin E1EicosanoidVasodilator; promotes gastrointestinal mucus secretion
Prostaglandin E2EicosanoidInvolved in inflammation; regulates fever and pain
Thromboxane A2EicosanoidPromotes platelet aggregation; vasoconstrictor

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₀H₃₁NaO₅
  • Molecular Weight : 374.45 g/mol
  • Purity : ≥98% (HPLC)
  • Solubility : Water-soluble, unstable at physiological pH (half-life: 2–10.5 minutes at pH 7.4; stable at pH 12 for ~6 days) .
  • Mechanism : Binds to G protein-coupled IP1 receptors, activating adenylate cyclase to increase intracellular cAMP, thereby inhibiting platelet activation and inducing vasodilation .

15(R)-PGI₂-Na belongs to the prostaglandin family, which includes structurally related compounds with varying biological activities. Below is a detailed comparison with key analogs:

Structural and Functional Comparison
Compound Structure Receptor Affinity Key Activities Half-Life (Physiological pH)
15(R)-PGI₂-Na Cyclopentane, C15(R)-OH IP1 receptor agonist Vasodilation, platelet inhibition, cytoprotection 2–10.5 minutes
PGE1 (Alprostadil) Cyclopentane, C9-keto, C11-OH EP1-4 receptor agonist Vasodilation, ulcer healing, platelet inhibition 5–10 minutes
PGD2 Cyclopentane, C9-keto, C11-OH DP1/2 receptor agonist Bronchoconstriction, anti-platelet, sleep regulation <1 minute
Iloprost Carbacyclin analog (modified C15) IP1 receptor agonist Vasodilation, platelet inhibition, longer stability 20–30 minutes
Activity and Stability
  • Potency : 15(R)-PGI₂-Na exhibits 30-fold higher anti-platelet activity than PGE1 and 10-fold higher than PGD2 .
  • Stability : PGI₂-Na is highly labile in physiological conditions, limiting its clinical utility. Iloprost, a carbacyclin analog with a modified C15 side chain, demonstrates improved stability (half-life: 20–30 minutes) while retaining IP1 receptor affinity .
  • Therapeutic Use : Unlike PGD2 (used in sleep studies) or PGE1 (for erectile dysfunction), PGI₂-Na and Iloprost are primarily used for PAH and thrombotic disorders .
Research Findings
  • Platelet Inhibition : PGI₂-Na reduces platelet aggregation at EC₅₀ values 10–100 nM, outperforming PGE1 (EC₅₀: 300 nM) .
  • Vasodilation : In rat models, PGI₂-Na increased coronary blood flow by 80% at 1 µg/kg, compared to 50% for PGE1 .
  • Clinical Limitations : Rapid degradation necessitates continuous infusion for PAH, whereas Iloprost’s stability allows for intermittent dosing .

Preparation Methods

Core Cyclopentane Construction

The stereoselective formation of the cyclopentane ring is critical. Modern approaches employ organocatalytic domino-aldol reactions to establish the 15(R) configuration. For example, a chiral pyrrolidine catalyst facilitates the asymmetric aldol addition between glutaraldehyde and a ketoester derivative, yielding the cyclopentane core with >99% enantiomeric excess (ee). This method bypasses traditional resolution steps, reducing synthetic steps by 30% compared to classical prostaglandin syntheses.

Functionalization via Cross-Coupling Reactions

Nickel-catalyzed reductive cross-couplings introduce the ω-side chain efficiently. A bromohydrin intermediate, synthesized from Corey lactone analogs, undergoes coupling with alkenylzinc reagents in the presence of NiCl₂(dme)/dtbbpy, achieving 73% yield at a 10-gram scale. The reaction tolerates diverse substituents, enabling modular synthesis of analogs (Table 1).

Table 1: Nickel-Catalyzed Cross-Coupling Optimization

Catalyst SystemTemperature (°C)Yield (%)ee (%)
NiCl₂(dme)/dtbbpy2573>99
Pd(PPh₃)₄405895
CuI/Ph₃P603282

Wittig Olefination for α-Chain Installation

The α-side chain is appended via Wittig reaction using stabilized ylides. Reacting the cyclopentane aldehyde with (3-carboxypropyl)triphenylphosphonium bromide in THF at −78°C affords the trans-olefin with 85% yield and >20:1 E/Z selectivity. Solvent screening revealed THF outperforms DCM or ethers due to improved ylide stability (Figure 1).

Chemoenzymatic Approaches

Enzymatic Oxidative Resolution

A dual enzymatic system resolves racemic intermediates:

  • Lipase PS catalyzes kinetic resolution of a diol intermediate, enriching the 15(R)-enantiomer to 98% ee.

  • Alcohol dehydrogenase oxidizes the undesired enantiomer, enabling recycling through a borohydride reduction loop.

This method achieves 86% yield at 100-g scale, outperforming chiral chromatography (45% recovery).

Radical-Based Diversification

Baran-style radical decarboxylation enables late-stage diversification. Photocatalytic decarboxylation of a carboxylic acid precursor using Ir(ppy)₃ and tert-butylthiol generates the C11 radical, which couples with alkenes to install varied substituents. This strategy reduces reliance on prefunctionalized building blocks.

Sodium Salt Formation

The final carboxylate is converted to the sodium salt via ion exchange. Treating the free acid with NaOH (1.05 eq) in methanol/water (4:1) at 0°C precipitates the sodium salt in 95% yield. Critical parameters include:

  • pH control : Maintain pH 8.5–9.0 to prevent epoxide ring opening.

  • Temperature : Below 10°C minimizes hydrolysis to 6-keto-PGF₁α.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Metrics

MethodStepsOverall Yield (%)Scalability (g)
Chemoenzymatic562100+
Organocatalytic112810
Classical15121

The chemoenzymatic route reduces step count by 55% compared to classical methods, primarily through catalytic cascade reactions and avoidance of protecting groups.

Stability Considerations During Synthesis

15(R)-PGI2’s labile β-ketol system necessitates:

  • Inert atmosphere : Conduct all steps under argon/N₂ to prevent oxidation.

  • Low-temperature workup : Maintain reactions below −20°C post-Wittig step.

  • Buffered extraction : Use pH 8.0 phosphate buffer during aqueous workups to stabilize the enol ether.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A tubular reactor system minimizes degradation:

  • Residence time : 2 minutes at −30°C

  • Throughput : 1.2 kg/day using enzyme-immobilized catalysts.

Crystallization Optimization

Anti-solvent crystallization with MTBE/heptane (3:1) yields 99.5% pure sodium salt. XRPD confirms polymorph Form I, which exhibits superior shelf-life (>4 years at −20°C).

Analytical Characterization

Critical quality attributes include:

  • HPLC : Rt = 12.4 min (C18, 70:30 MeOH/H₂O + 0.1% TFA).

  • HRMS : [M+Na]⁺ calc. 374.2041, found 374.2038.

  • Optical rotation : [α]D²⁵ = +48.5° (c 1.0, MeOH).

Environmental Impact Mitigation

The nickel-catalyzed route reduces E-factor by 78% versus stoichiometric methods . Solvent recovery systems reclaim >90% THF and methanol, aligning with EPA guidelines.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 15(R)-Prostaglandin I2 (sodium salt) for experimental handling?

  • Answer : The compound (C₂₀H₃₁O₅·Na) has a molecular weight of 374.45 g/mol and is water-soluble. Stability varies significantly with pH: at pH 7.48 and 25°C, its half-life is 3.5–10.5 minutes, but extends to ~6 days at pH 12. Reconstitution in basic buffers is recommended to minimize hydrolysis. Storage at -20°C in aliquots is critical to preserve activity .

Q. How does 15(R)-Prostaglandin I2 (sodium salt) modulate platelet function in vitro?

  • Answer : Platelet migration assays under flow conditions can assess its effects. Protocols involve coating fibrinogen on surfaces, perfusing platelet-rich plasma with the compound, and quantifying bacterial trapping efficiency via live imaging. This method highlights its role in platelet-driven immune responses .

Q. What are the optimal reconstitution protocols for this compound?

  • Answer : Use phosphate-buffered saline (pH ~8.0) to reduce hydrolysis. Post-reconstitution, aliquot immediately and store at -20°C. Avoid freeze-thaw cycles; activity loss can be monitored via platelet aggregation inhibition assays .

Advanced Research Questions

Q. What experimental models demonstrate the role of 15(R)-Prostaglandin I2 in Th17 differentiation and autoimmune diseases?

  • Answer : In experimental autoimmune encephalomyelitis (EAE) models, PGI2 promotes Th17 differentiation via IP receptor signaling. Key methodologies include:

  • In vitro : Naïve CD4⁺ T cell cultures treated with PGI2 analogs (e.g., iloprost) + IL-23, followed by IL-17A/IL-22 quantification via ELISA.
  • In vivo : IP receptor knockout mice show delayed EAE onset and reduced spinal cord inflammation .

Q. How can researchers resolve contradictions in PGI2’s dual immune-modulatory roles?

  • Answer : Contradictions arise from its suppression of Th1/Th2 but activation of Th17. Strategies include:

  • Cell-specific knockout models (e.g., dendritic cell-specific IP deletion) to isolate signaling pathways.
  • Dose-response studies to identify concentration-dependent effects on cytokine ratios (e.g., IL-23/IL-12 in dendritic cells) .

Q. What methodological approaches are used to study PGI2 signaling in dendritic cell-T cell crosstalk?

  • Answer : Co-culture systems with bone marrow-derived dendritic cells (BMDCs) and naïve T cells:

Treat BMDCs with PGI2 analogs.

Measure IL-23 secretion via flow cytometry.

Co-culture with T cells and assess Th17 markers (RORγt, IL-17A) using qPCR or intracellular staining .

Q. How does the 15(R) stereochemical configuration influence biological activity compared to other isomers?

  • Answer : The 15(R) configuration enhances receptor binding specificity. Comparative studies using 15(S)-isomers in platelet aggregation assays (e.g., light transmission aggregometry) reveal differences in cAMP activation kinetics. Structural modeling of IP receptor interactions can further clarify stereospecificity .

Q. What strategies validate PGI2-specific effects in complex systems?

  • Answer : Use IP receptor antagonists (e.g., CAY10441) to block signaling. Complementary approaches include:

  • Genetic knockout models (e.g., IP⁻/⁻ mice).
  • Pharmacological inhibition of downstream effectors (e.g., adenylate cyclase inhibitors) .

Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., pro- vs. anti-inflammatory roles), consider tissue-specific expression of IP receptors and cross-talk with other prostanoid pathways (e.g., COX-2/PGE₂).
  • Experimental Design : Include controls for spontaneous hydrolysis (e.g., vehicle-treated samples stored under identical conditions) to account for compound degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15(R)-Prostaglandin I2 (sodium salt)
Reactant of Route 2
15(R)-Prostaglandin I2 (sodium salt)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.